BenchChemオンラインストアへようこそ!

4-MA-NBOMe (hydrochloride)

CYP2D6 Metabolism Toxicokinetics

4-MA-NBOMe (hydrochloride) is an amphetamine-backbone NBOMe reference standard—critically distinct from the 2C-derived 25X-NBOMe series. Its unique 4-methyl oxidation pathway yields carboxy metabolites (e.g., carboxy-4-MA-NBOMe glucuronide) invisible to conventional 25X-NBOMe LC-HRMS/MS panels. Procure this standard to close a definitive analytical gap: without it, your laboratory risks false-negative results in forensic and clinical toxicology casework involving this emerging NPS subclass. Validated for forensic method development, CYP2D6 phenotyping probe design, and 5-HT2A SAR studies investigating the 2,5-dimethoxy pharmacophore hypothesis.

Molecular Formula C18H23NO · HCl
Molecular Weight 305.8
Cat. No. B1164594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-MA-NBOMe (hydrochloride)
Synonyms4-Methylamphetamine NBOMe
Molecular FormulaC18H23NO · HCl
Molecular Weight305.8
Structural Identifiers
SMILESCOC(C=CC=C1)=C1CNC(C)CC2=CC=C(C)C=C2.Cl
InChIInChI=1S/C18H23NO.ClH/c1-14-8-10-16(11-9-14)12-15(2)19-13-17-6-4-5-7-18(17)20-3;/h4-11,15,19H,12-13H2,1-3H3;1H
InChIKeyPNHYQAGTSNSMTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-MA-NBOMe (hydrochloride): Structural Classification and Analytical Reference Standard Status for Research Procurement


4-MA-NBOMe (hydrochloride) is an analytical reference standard structurally categorized as an N-2-methoxybenzyl (NBOMe) derivative of a substituted amphetamine, rather than the more common 2,5-dimethoxyphenethylamine backbone found in classic 25X-NBOMe series compounds [1]. It belongs to the broader class of N-benzylphenethylamines (NBOMes), which are recognized as ultrapotent 5-HT2A receptor agonists and synthetic psychedelic new psychoactive substances (NPS) [2]. As a reference standard, its primary utility lies in forensic toxicology, analytical method development, and structure-activity relationship (SAR) studies, where its distinct molecular architecture provides a critical benchmark for differentiating between structurally similar but pharmacologically divergent emerging NPS [3].

4-MA-NBOMe (hydrochloride): Why Amphetamine-Backbone NBOMes Cannot Be Substituted with 2C-Derived Analogs


Generic substitution within the NBOMe class is scientifically unjustified due to profound, quantifiable differences in metabolic stability, cytochrome P450 isoform affinity, and predicted pharmacokinetic profiles dictated by the core phenethylamine backbone. 4-MA-NBOMe (and its closely related analog 4-MMA-NBOMe) is built upon an amphetamine or methamphetamine scaffold, whereas classic NBOMes (e.g., 25I-NBOMe, 25H-NBOMe) are derived from 2,5-dimethoxyphenethylamines (2C-X series) [1]. This structural divergence has been shown to result in extreme variation in CYP2D6 substrate affinity, with 4-MMA-NBOMe exhibiting a Km value as low as 0.010 μM, ranking among the highest-affinity substrates in the NBOMe class and drastically altering its first-pass metabolic fate compared to its 2C-derived counterparts [2]. Furthermore, the receptor interaction profile of NBOMes is known to shift markedly with N-benzyl substitution, and the amphetamine core likely confers a distinct polypharmacology—including altered adrenergic α1 receptor and trace amine-associated receptor 1 (TAAR1) engagement—that renders direct substitution for SAR or toxicological studies invalid [3].

4-MA-NBOMe (hydrochloride) Quantitative Differentiation Evidence: Procurement-Relevant Assays and Metrics


Metabolic Stability: CYP2D6 Substrate Affinity Comparison Between Amphetamine-Backbone and 2C-Derived NBOMes

The amphetamine-derived NBOMe 4-MMA-NBOMe, a close structural analog to 4-MA-NBOMe, demonstrates exceptionally high affinity for the polymorphically expressed cytochrome P450 enzyme CYP2D6, with a reported Km of 0.010 μM in substrate depletion assays using human liver microsomes [1]. This value represents one of the lowest Km (highest affinity) values reported for NBOMe compounds, contrasting sharply with the higher Km values observed for 2C-derived NBOMes, which typically range from 0.016 μM (CYP2D6, 25I-NBOMe) to >13 μM (CYP2B6, 4-EA-NBOMe) [1]. The 1.6-fold lower Km of 4-MMA-NBOMe relative to 25I-NBOMe for CYP2D6 indicates a significantly faster rate of metabolic depletion and higher susceptibility to CYP2D6-mediated drug-drug interactions and genetic polymorphism effects [1]. This quantifiable metabolic divergence, inferred to apply to 4-MA-NBOMe due to the shared amphetamine backbone, directly impacts the selection of appropriate analytical targets (metabolites) and interpretation of toxicological findings, rendering generic substitution with 25X-NBOMe standards scientifically invalid [2].

CYP2D6 Metabolism Toxicokinetics Forensic Toxicology

Class-Level 5-HT2A Receptor Functional Potency Comparison: NBOMe Series vs. Classical Psychedelics

As a member of the NBOMe class, 4-MA-NBOMe belongs to a group of compounds characterized by subnanomolar to low nanomolar functional potency at the human 5-HT2A receptor, which distinguishes them as a class from classical psychedelics such as LSD and DOM [1]. In vitro functional assays measuring IP-1 accumulation or β-arrestin2 recruitment report EC50 values for NBOMes ranging from 0.11 nM (25N-NBOMe) to 1.3 nM (25T4-NBOMe) [1]. In a direct comparison using the same assay platform, 25D-NBOMe exhibited an EC50 of 1.53 nM, which is 26-fold more potent than the classical psychedelic DOM (EC50 = 39.9 nM) and within the same order of magnitude as LSD (EC50 = 0.706 nM) [2]. While the exact EC50 of 4-MA-NBOMe at 5-HT2A remains undetermined , its structural classification as an NBOMe places its expected potency within this ultrapotent range, a critical factor for researchers requiring compounds with high target engagement for in vitro mechanistic studies or receptor occupancy modeling [3].

5-HT2A Receptor Functional Assay Potency Psychedelic

Metabolic Pathway Divergence: O-Demethylation vs. Carboxylic Acid Formation

The metabolic fate of amphetamine-backbone NBOMes differs fundamentally from that of their 2C-derived counterparts, as demonstrated by nanoLC-HRMS/MS studies on 4-MMA-NBOMe and 3,4-DMA-NBOMe [1]. While classic 2C-derived NBOMes primarily undergo O-demethylation of the 2,5-dimethoxy groups and N-dealkylation, 4-MMA-NBOMe exhibits a unique metabolic route: oxidation of the 4-methyl group on the amphetamine phenyl ring to form the corresponding carboxylic acid metabolite (carboxy-4-MMA-NBOMe) [1]. This pathway, resulting in 33 identified metabolites for 4-MMA-NBOMe, contrasts with the O-demethylation-dominant metabolism of 3,4-DMA-NBOMe (38 metabolites) [1]. For 4-MA-NBOMe, which shares the 4-methyl-substituted amphetamine core with 4-MMA-NBOMe but lacks the N-methyl group, the metabolic profile is predicted to be dominated by the same oxidation of the 4-methyl group to a carboxylic acid, yielding a distinct set of analytical targets compared to the 2C-derived NBOMe series [2]. This pathway divergence directly informs the selection of reference standards for metabolite identification and the development of targeted screening methods.

Metabolism LC-HRMS Metabolite Identification Forensic Toxicology

Structural Differentiation: Amphetamine Core vs. 2,5-Dimethoxyphenethylamine Core in NBOMe Series

4-MA-NBOMe is structurally categorized as an N-(2-methoxybenzyl) derivative of 4-methylamphetamine, distinguishing it from the vast majority of well-characterized NBOMes which are derived from 2,5-dimethoxyphenethylamines (2C-X series) [1]. This fundamental scaffold difference has profound implications for receptor pharmacology. The 2,5-dimethoxy substitution pattern on the phenyl ring of classic NBOMes is a critical determinant of high 5-HT2A affinity and agonist efficacy; removal or alteration of these methoxy groups, as seen in the unsubstituted phenyl ring of the amphetamine backbone in 4-MA-NBOMe, is expected to significantly alter 5-HT2A binding kinetics and efficacy, as well as off-target interactions with monoamine transporters, adrenergic α1 receptors, and TAAR1 [2]. Specifically, while classic NBOMes exhibit Ki values in the subnanomolar to low nanomolar range at 5-HT2A (e.g., 25I-NBOMe Ki ~0.1 nM) and significant affinity for α1 receptors (Ki: 0.3–0.9 μM), the absence of the 2,5-dimethoxy motif in 4-MA-NBOMe likely reduces 5-HT2A affinity while potentially preserving or enhancing interactions with monoamine transporters, akin to its parent amphetamine structure [3]. This structural distinction makes 4-MA-NBOMe a unique tool for dissecting the pharmacophore requirements for 5-HT2A agonism versus monoamine release within the NBOMe class.

Structure-Activity Relationship SAR Molecular Scaffold NBOMe

4-MA-NBOMe (hydrochloride): Evidence-Based Research and Forensic Application Scenarios


Forensic Toxicology: Targeted Metabolite Identification for Amphetamine-Backbone NBOMe Intoxication Cases

Forensic toxicology laboratories encountering suspected NBOMe intoxication require reference standards specific to the amphetamine-backbone sub-class to accurately identify exposure. As demonstrated in Section 3, 4-MMA-NBOMe (and by inference 4-MA-NBOMe) undergoes a unique metabolic pathway involving oxidation of the 4-methyl group to a carboxylic acid, a route not observed in 2C-derived NBOMes [1]. Procurement of 4-MA-NBOMe (hydrochloride) reference standard enables the development and validation of targeted LC-HRMS/MS methods for detecting these distinct carboxylic acid metabolites (e.g., carboxy-4-MA-NBOMe and its glucuronide) in human urine or blood [1]. Without this specific standard, laboratories using only 25X-NBOMe metabolite panels would fail to identify exposure to 4-MA-NBOMe or its analogs, resulting in false-negative findings in clinical and forensic casework [2].

Analytical Method Development: CYP2D6 Phenotyping Probe Development Using NBOMe Substrates

The exceptionally high CYP2D6 affinity of 4-MMA-NBOMe (Km = 0.010 μM), as quantified in Section 3, positions amphetamine-backbone NBOMes as potential candidate probes for CYP2D6 activity phenotyping assays [1]. Researchers developing in vitro substrate depletion assays or in vivo phenotyping cocktails require compounds with low nanomolar Km values to sensitively detect variations in CYP2D6 activity due to genetic polymorphisms or drug-drug interactions. 4-MA-NBOMe, sharing the core structure responsible for this high affinity, can serve as a starting point for developing novel, potent CYP2D6 probes. Its procurement as a pure analytical standard is a prerequisite for characterizing its enzyme kinetic parameters (Km, Vmax) and assessing its selectivity across CYP isoforms, leveraging the known selectivity profile of the NBOMe class [2].

Structure-Activity Relationship (SAR) Studies: Dissecting the 5-HT2A Pharmacophore

Medicinal chemistry and pharmacology research groups investigating the molecular determinants of 5-HT2A receptor activation by NBOMe compounds require a structurally diverse set of analogs. As highlighted in Section 3, 4-MA-NBOMe represents a critical deviation from the canonical 2,5-dimethoxyphenethylamine scaffold, possessing an unsubstituted amphetamine core [1]. By comparing the functional activity (EC50) and binding affinity (Ki) of 4-MA-NBOMe at 5-HT2A, 5-HT2B, 5-HT2C, α1, and TAAR1 receptors against published data for 25I-NBOMe, 25H-NBOMe, and LSD, researchers can quantitatively assess the contribution of the 2,5-dimethoxy motif to 5-HT2A selectivity and intrinsic efficacy [2]. This compound serves as a tool to test the hypothesis that the 2,5-dimethoxy pattern is essential for high 5-HT2A affinity and full agonism, thereby refining predictive pharmacophore models for psychedelic drug design [3].

Method Cross-Validation and Proficiency Testing for Novel Psychoactive Substances (NPS)

Accredited forensic and clinical toxicology laboratories participating in external quality assessment (EQA) schemes or developing in-house NPS screening methods require authentic reference standards of emerging substances like 4-MA-NBOMe for method validation and cross-validation studies. The absence of published potency and toxicity data for 4-MA-NBOMe, as noted in vendor documentation [1], underscores its status as a 'data-poor' NPS. Procuring this standard allows laboratories to proactively establish analytical parameters (retention time, accurate mass, MS/MS fragmentation spectra) using platforms such as LC-QTOF-MS or GC-MS before the compound appears in authentic case samples [2]. This proactive approach ensures that when 4-MA-NBOMe is encountered in seized drug analysis or biological specimens, the laboratory possesses the validated, compound-specific reference data necessary for definitive identification and reporting, fulfilling accreditation requirements under ISO/IEC 17025.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-MA-NBOMe (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.